molecular formula C6H5IO B032979 4-Iodophenol CAS No. 540-38-5

4-Iodophenol

Cat. No.: B032979
CAS No.: 540-38-5
M. Wt: 220.01 g/mol
InChI Key: VSMDINRNYYEDRN-UHFFFAOYSA-N
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Description

4-Iodophenol (C₆H₅IO, CAS 540-38-5) is a halogenated aromatic compound characterized by an iodine substituent at the para position of a phenol ring. Key physical properties include a melting point of 94°C, a molecular weight of 220.01 g/mol, and a pKa of 9.2, reflecting its moderate acidity compared to other iodophenol isomers (e.g., o-iodophenol, pKa 8.47; m-iodophenol, pKa 8.88) . Its iodine atom and hydroxyl group enable diverse applications in organic synthesis, chemiluminescence enhancement, and materials science. For instance, it serves as a precursor in cross-coupling reactions (e.g., Suzuki couplings) and as an accelerator in enzymatic assays .

Scientific Research Applications

Chemical Synthesis

Pharmaceutical Intermediates
4-Iodophenol acts as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique reactivity allows for the development of complex molecules through coupling reactions. This property enhances the efficiency of drug development processes, making it a valuable component in pharmaceutical chemistry.

Application Description
Pharmaceutical SynthesisKey intermediate for drug compounds
Organic ReactionsUsed in coupling reactions to create complex structures
Specialty ChemicalsPrecursor for various organic compounds

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for detecting and quantifying substances within complex mixtures. Its effectiveness in various analytical methods contributes to advancements in chemical analysis, enabling researchers to achieve accurate results.

Biochemical Applications

Enzyme Activity Studies
this compound is employed in biochemical assays to study enzyme activities and interactions. This application is crucial for understanding biological processes and developing new therapeutic strategies.

Chemiluminescence Imaging
The compound enhances chemiluminescence in assays designed to detect cancer cells. Its role as a diagnostic agent underscores its potential in medical diagnostics.

Biochemical Application Details
Enzyme AssaysStudies enzyme interactions
Cancer DetectionEnhances imaging assays

Polymer Chemistry

In polymer chemistry, this compound contributes to the development of polymers with specific properties. Its incorporation into polymer matrices can modify physical and chemical characteristics, leading to advancements in materials science.

Environmental Chemistry

Recent studies have explored the environmental impact of this compound, particularly as a disinfection byproduct in drinking water. Its presence raises concerns regarding health impacts, necessitating further research into its effects on human health and ecosystems.

Case Studies

Several case studies highlight the applications and efficacy of this compound:

  • Synthesis of Pyrrole-Ligated Compounds : A study demonstrated that incorporating this compound into pyrrole-ligated compounds led to enhanced antibacterial activity compared to non-iodinated counterparts .
  • Chemiluminescence Assays : Research showed that this compound significantly improved the sensitivity of luminol-based assays for detecting horseradish peroxidase encapsulated in liposomes .
  • Antibacterial Properties : Investigations revealed that derivatives of this compound exhibited strong antibacterial effects against Staphylococcus aureus and Acinetobacter baumannii, with minimum inhibitory concentrations (MIC) as low as <2 μg/mL .

Mechanism of Action

The mechanism of action of p-iodophenol involves its ability to participate in various chemical reactions due to the presence of the iodine atom, which is a good leaving group. This makes it highly reactive in substitution and coupling reactions. In biological systems, p-iodophenol enhances chemiluminescence by interacting with gold nanoparticles and other catalysts, leading to the generation of reactive oxygen species .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physical and Chemical Properties

Table 1: Physical Properties of Iodophenol Isomers

Compound CAS Melting Point (°C) pKa
o-Iodophenol 533-58-4 39–43 8.47
m-Iodophenol 626-02-8 40 8.88
4-Iodophenol 540-38-5 94 9.2

This compound exhibits the highest melting point and acidity among iodophenol isomers due to symmetry and reduced steric hindrance at the para position .

Reactivity in Chemical Reactions

Hydrodehalogenation Reactivity

Table 2: Reactivity of Halogenated Phenols in Catalytic Hydrodehalogenation

Compound Relative Reactivity (Pd/C Catalyst)
4-Fluorophenol 1.0 (baseline)
4-Chlorophenol 3.2
4-Bromophenol 5.8
This compound 12.5

The weaker C–I bond in this compound results in significantly higher reactivity compared to fluoro-, chloro-, and bromo-analogues. This trend aligns with halogen electronegativity and bond dissociation energy .

Role in Enhancing Chemiluminescence

Table 3: Performance of Enhancers in Luminol-H₂O₂-HRP Systems

Enhancer Optimal Concentration Relative Light Units (RLU)
This compound 154 µM 509 amol detection limit
4-Iodophenylboronic acid 769 µM Comparable signal intensity
4-Bromophenol 1.6% (in DMF) Lower than this compound

This compound outperforms brominated and boronic acid derivatives due to its ability to stabilize phenoxyl radicals, which act as redox mediators to accelerate horseradish peroxidase (HRP) turnover .

Environmental Transformation and Toxicity

Table 4: Transformation Products of this compound During Chloramination

Product Yield (% Iodine) Cytotoxicity Trend
2,4,6-Triiodophenol 58.2% Increases with time
2,6-Diiodo-4-nitrophenol 12.8% Increases with time

In water treatment, this compound transforms into highly toxic iodinated disinfection byproducts (DBPs) under monochloramine. These products exhibit pseudo-second-order decay kinetics and elevated cytotoxicity compared to chlorinated or brominated DBPs .

Biological Activity

4-Iodophenol is an organic compound with significant biological activity, particularly in the fields of pharmacology and environmental chemistry. This article reviews its biological properties, mechanisms of action, and potential applications based on recent research findings.

This compound is characterized by its iodine atom attached to the phenolic ring, which enhances its reactivity and biological interactions. Its molecular formula is C6H5I-OH, and it possesses a molecular weight of 204.01 g/mol. The presence of the iodine atom contributes to unique properties such as increased antibacterial activity and photochemical behavior.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits notable antibacterial properties. For instance, a study evaluated the antibacterial effects of various iodinated compounds against Gram-positive and Gram-negative bacteria, revealing that this compound derivatives showed superior activity against Staphylococcus aureus and Acinetobacter baumannii, with minimum inhibitory concentrations (MIC) as low as <2 μg/mL . This suggests that the iodinated phenolic structure plays a crucial role in enhancing antibacterial efficacy.

CompoundMIC against S. aureusMIC against A. baumannii
This compound<2 μg/mL<2 μg/mL
Control (Phenol)>32 μg/mL>32 μg/mL

Anticancer Properties

This compound has also been investigated for its anticancer potential. A study focused on iodinated-4-aryloxymethyl-coumarins indicated that derivatives of this compound exhibited cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications to the phenolic structure could enhance anticancer activity .

Photochemical Activity

The photochemical behavior of this compound has been explored through laser flash photolysis studies. These studies indicate that upon irradiation, this compound undergoes transformations leading to various photoproducts, including reactive oxygen species (ROS), which can contribute to its biological activity . The heavy atom effect due to iodine enhances non-radiative decay rates, impacting its reactivity in photochemical processes.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antibacterial Mechanism : The presence of the iodine atom may disrupt bacterial cell membranes or interfere with metabolic pathways, leading to bacterial cell death.
  • Anticancer Mechanism : Its ability to induce apoptosis in cancer cells may be linked to oxidative stress induced by ROS generated during photochemical reactions.
  • Photochemical Reactions : The transformation of this compound under UV light leads to the formation of transient species that can interact with biological molecules, potentially leading to therapeutic effects.

Case Studies

Several case studies highlight the applications and efficacy of this compound:

  • A study reported on the synthesis of pyrrole-ligated compounds incorporating this compound, which demonstrated enhanced antibacterial activity compared to their non-iodinated counterparts .
  • Research on its use in synthesizing pharmaceutical intermediates has shown that this compound can serve as a versatile building block in drug development processes .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-iodophenol, and how do reaction conditions influence by-product formation?

  • This compound is synthesized via electrophilic aromatic substitution, where iodine reacts with phenol under controlled conditions. The iodine-to-phenol mass ratio critically determines by-product profiles (e.g., 2-iodophenol, diiodophenols, and triiodophenols) . Adjusting pH, temperature, and stoichiometry can minimize unwanted di- or tri-substituted derivatives. High-performance liquid chromatography (HPLC) and gas chromatography/mass spectrometry (GC/MS) are standard for monitoring reaction progress and quantifying impurities .

Q. What analytical techniques are recommended for characterizing this compound purity and structural integrity?

  • HPLC and GC/MS are essential for quantifying purity and identifying co-eluting iodophenol isomers . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, with characteristic shifts for the hydroxyl (δ ~5 ppm) and iodine-substituted aromatic protons (δ ~7-8 ppm). Mass spectrometry (MS) provides molecular ion validation (m/z 220 for C₆H₅IO) .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

  • This compound is toxic to kidneys, liver, and mucous membranes. Use personal protective equipment (PPE), including nitrile gloves, lab coats, and NIOSH-certified respirators for dust control. Immediate flushing with water is required for eye/skin contact, and contaminated clothing must be washed before reuse .

Advanced Research Questions

Q. How does this compound behave as a substrate in palladium-catalyzed coupling reactions, and what factors affect reaction yields?

  • In Suzuki-Miyaura couplings with arylboronic acids, this compound achieves yields >95% using Pd/C catalysts in aqueous media. Reaction efficiency depends on catalyst loading, temperature, and electronic effects of substituents. For example, electron-donating groups on boronic acids enhance yields, while steric hindrance reduces reactivity . Reproducibility requires strict control of oxygen and moisture levels.

Q. What mechanisms explain the enzymatic iodine exchange observed in this compound derivatives?

  • Enzymatic iodination (e.g., using horseradish peroxidase) facilitates iodine exchange at the 4-position via electrophilic substitution. This process does not occur in the absence of enzymes, as demonstrated by isotopic labeling studies (e.g., ¹³¹I incorporation). The 4-position’s reactivity is attributed to its para-directing nature and lower steric hindrance compared to ortho-substituted analogs .

Q. How can contradictory data on iodophenol by-product distributions be resolved in disinfection studies?

  • Discrepancies arise from variations in iodine-to-phenol ratios, reaction pH, and analytical sensitivity. For instance, triiodophenol formation dominates at high iodine concentrations but is undetectable in low-iodine systems. Methodological standardization (e.g., consistent spectrophotometric iodine monitoring) and advanced statistical modeling (e.g., multivariate analysis) improve reproducibility .

Q. What are the challenges in detecting and quantifying this compound in complex environmental matrices?

  • Matrix interference (e.g., organic matter in water samples) complicates detection. Solid-phase extraction (SPE) paired with derivatization (e.g., acetylation) enhances GC/MS sensitivity. Limit of detection (LOD) can be improved to <1 ppb using isotope dilution mass spectrometry (IDMS) .

Q. Methodological Considerations

Q. How should researchers design experiments to assess this compound’s ecological toxicity given limited data?

  • Conduct acute toxicity assays using model organisms (e.g., Daphnia magna) under OECD guidelines. Measure LC₅₀ values and bioaccumulation potential via octanol-water partition coefficients (log Kₒw). Chronic toxicity studies should focus on endocrine disruption using in vitro receptor-binding assays .

Q. What strategies optimize this compound’s stability in long-term storage for experimental use?

  • Store under inert atmosphere (argon/nitrogen) at −20°C in amber glass vials to prevent photodegradation and oxidative decomposition. Regularly monitor purity via HPLC and NMR to detect degradation products like iodine radicals or phenolic polymers .

Properties

IUPAC Name

4-iodophenol
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InChI

InChI=1S/C6H5IO/c7-5-1-3-6(8)4-2-5/h1-4,8H
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InChI Key

VSMDINRNYYEDRN-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1O)I
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Molecular Formula

C6H5IO
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DSSTOX Substance ID

DTXSID4052186
Record name 4-Iodophenol
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Molecular Weight

220.01 g/mol
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Physical Description

White or reddish solid; [Merck Index] Light beige crystalline solid; [Alfa Aesar MSDS]
Record name p-Iodophenol
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Vapor Pressure

0.00616 [mmHg]
Record name p-Iodophenol
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CAS No.

540-38-5
Record name 4-Iodophenol
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Synthesis routes and methods

Procedure details

2-amino-4-iodophenol was prepared by the HCl and SnCl2 reduction of 2-nitro-4-iodophenol which was obtained from the nitration of p-iodophenol.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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